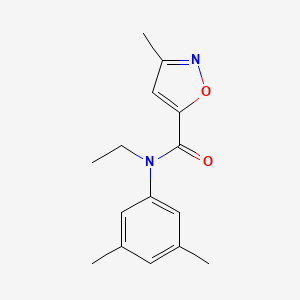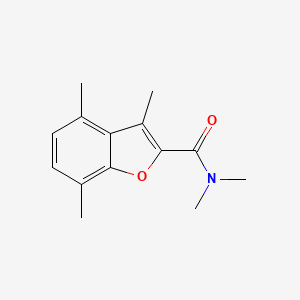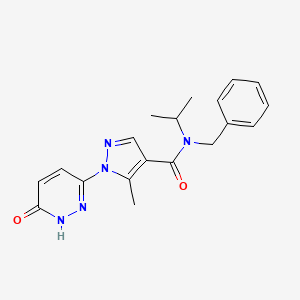
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide, commonly known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOX belongs to the oxazole class of compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of DMOX is not fully understood. However, it has been proposed that DMOX exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. DMOX has also been found to modulate the expression of certain genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DMOX has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DMOX has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMOX has been found to have analgesic effects by modulating the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
DMOX has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. DMOX also exhibits a wide range of biological activities, making it a versatile compound for use in different types of experiments. However, DMOX has some limitations. It is not very water-soluble, which may limit its use in certain types of experiments. In addition, DMOX has not been extensively studied in vivo, and its toxicity profile is not well understood.
Future Directions
There are several future directions for research on DMOX. One potential area of research is the development of new derivatives of DMOX with improved biological activities. Another area of research is the investigation of the mechanism of action of DMOX in more detail. This could lead to the identification of new targets for the development of therapeutic agents. Finally, more studies are needed to investigate the toxicity profile of DMOX in vivo, which could help to determine its potential use as a therapeutic agent.
Conclusion
In conclusion, DMOX is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits a wide range of biological activities and has been investigated for its potential use as a diagnostic tool and in the development of new antibiotics. Although more research is needed to fully understand its mechanism of action and toxicity profile, DMOX has the potential to become an important therapeutic agent in the future.
Synthesis Methods
The synthesis of DMOX involves the reaction of 3,5-dimethylphenyl isocyanate with ethyl 3-methyl-2-oxazolecarboxylate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield DMOX. The yield of DMOX can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Scientific Research Applications
DMOX has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. DMOX has also been investigated for its potential use as a diagnostic tool in the detection of cancer cells. In addition, DMOX has been found to have antifungal and antibacterial activities, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-17(13-7-10(2)6-11(3)8-13)15(18)14-9-12(4)16-19-14/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRDJPJIWWXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC(=C1)C)C)C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N-ethyl-3-methyl-1,2-oxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)

![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)
![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)
